molecular formula C11H7ClO4 B6332925 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carboxylic acid CAS No. 773869-28-6

6-Chloro-7-methyl-4-oxo-4H-chromene-3-carboxylic acid

Cat. No. B6332925
CAS RN: 773869-28-6
M. Wt: 238.62 g/mol
InChI Key: KAAMBKCVYVYBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-methyl-4-oxo-4H-chromene-3-carboxylic acid (6-Cl-7-Me-4-oxo-4H-chromene-3-COOH) is a naturally occurring carboxylic acid that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the synthesis of a variety of other compounds. 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH is not fully understood. However, it is known that 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can act as an inhibitor of certain enzymes, such as cyclooxygenase, and can also act as an antioxidant. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have a number of biochemical and physiological effects. It has been found to inhibit certain enzymes, such as cyclooxygenase, and can also act as an antioxidant. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has a wide range of applications in scientific research. However, it is important to note that 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can be toxic if not handled properly, and should be handled with caution.

Future Directions

The future of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH is promising. Further research into its biochemical and physiological effects is needed to better understand its potential therapeutic applications. In addition, research into its synthesis methods and its potential applications in the synthesis of other compounds is needed. Finally, further research into its potential toxicity is needed to ensure its safe use in laboratory experiments.

Synthesis Methods

6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can be synthesized through a number of different methods. The most common method involves the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with sodium nitrite in the presence of acetic acid. This method produces 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH in good yield. Other methods for the synthesis of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH include the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with nitrous acid or the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with sodium hypochlorite.

Scientific Research Applications

6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been used extensively in scientific research in a variety of fields. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of other compounds. It has also been used in the synthesis of polymers and other materials. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been used in the study of biochemical and physiological processes.

properties

IUPAC Name

6-chloro-7-methyl-4-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4/c1-5-2-9-6(3-8(5)12)10(13)7(4-16-9)11(14)15/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMBKCVYVYBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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